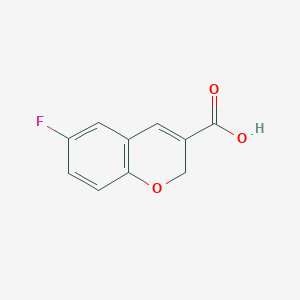

6-fluoro-2H-chromene-3-carboxylic acid

描述

6-Fluoro-2H-chromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities. The presence of a fluorine atom at the 6th position enhances its chemical properties, making it a valuable compound in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the chromene ring .

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Hydrogenation of Chromene Derivatives

The carboxylic acid derivative undergoes hydrogenation under catalytic conditions to produce saturated chromane structures. A representative example involves:

| Reaction Type | Conditions | Reagents/Catalysts | Yield | Reference |

|---|---|---|---|---|

| Ring hydrogenation | 75–80°C, H₂ (15–20 kg pressure), inert atmosphere | Pd/C (0.5% w/w) in acetic acid | 90% |

This reaction converts 6-fluoro-chromone-2-carboxylic acid to 6-fluoro-chromane-2-carboxylic acid via selective reduction of the chromene double bond.

Enzymatic Resolution of Esters

Racemic methyl 6-fluoro-chroman-2-carboxylate undergoes enantioselective hydrolysis using immobilized esterases (EstS and EstR) in a biphasic system:

| Parameter | Details |

|---|---|

| Substrate | Methyl 6-fluoro-chroman-2-carboxylate (MFCC) |

| Catalyst | EstS (for ( S )-acid) and EstR (for ( R )-acid) |

| Conditions | Aqueous–toluene biphasic system, 40°C |

| Yield | 93.5% total mole yield after 10 batches |

| Enantiomeric Excess | >99% ee for ( S )-acid, 95–99% ee for ( R )-acid |

This method enables large-scale production of enantiopure carboxylic acids for pharmaceutical applications.

Photoredox-Catalyzed Azaarylation

Under visible light irradiation, the carboxylic acid undergoes decarboxylative coupling with (cyano)azaarenes:

| Reaction Component | Details |

|---|---|

| Catalyst | fac-Ir(ppy)₃ (photoredox) |

| Conditions | Visible light, anhydrous DMF, N₂ atmosphere |

| Key Step | Reductive single-electron transfer (SET) mechanism |

| Product | 4-Azaaryl-chroman-2-ones |

This method achieves C–C bond formation at the 4-position of the chromanone scaffold.

Aldehyde Formation via Reduction

The methyl ester derivative (methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate) is reduced to (6-fluoro-chroman-2-yl)methanol using Vitride (sodium bis(2-methoxyethoxy)aluminum hydride), followed by oxidation to the corresponding aldehyde:

| Step | Reagents/Conditions | Intermediate/Product |

|---|---|---|

| 1. Reduction | Vitride in toluene/benzene | (6-Fluoro-chroman-2-yl)methanol |

| 2. Oxidation | Oxalyl chloride/DMSO, –60°C | 6-Fluoro-chromene-2-carbaldehyde |

Comparative Reaction Pathways

The table below contrasts reactivity across derivatives:

| Derivative | Reaction Type | Key Product | Yield | Selectivity Factor |

|---|---|---|---|---|

| Methyl ester | Enzymatic hydrolysis | ( S )-6-Fluoro-chroman-2-carboxylic acid | 96.9% ee | >200 (EstS) |

| Chromone-carboxylic acid | Catalytic hydrogenation | 6-Fluoro-chromane-2-carboxylic acid | 90% | N/A |

| Coumarin-carboxylic acid | Photoredox decarboxylation | 4-Azaaryl-chroman-2-one | 60–85% | Dependent on azaarene |

Mechanistic Insights

-

Enzymatic Hydrolysis : EstS and EstR exhibit complementary enantioselectivity due to differences in substrate binding pockets, as confirmed by molecular docking simulations .

-

Decarboxylative Coupling : The reaction proceeds via radical intermediates generated through single-electron oxidation of the carboxylate, followed by cross-coupling with azaarenes .

These reactions highlight the compound’s versatility in synthesizing bioactive molecules, with applications in medicinal chemistry and industrial drug production.

科学研究应用

Chemical Properties and Structure

The chemical formula of 6-fluoro-2H-chromene-3-carboxylic acid is with a molecular weight of approximately 208.14 g/mol. The compound features a chromene structure, which is characterized by a benzopyran ring system. The presence of the fluorine atom enhances its biological activity and reactivity, making it suitable for various applications.

Medicinal Chemistry

This compound has been investigated for its role as a precursor in the synthesis of pharmaceutical compounds, particularly β-blockers like Nebivolol. It serves as an intermediate in the preparation of 6-fluoro-3,4-dihydro-2H-chromene derivatives, which are crucial for developing medications that manage hypertension and cardiovascular diseases .

Case Study: Synthesis of Nebivolol

A notable study highlighted the efficient synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde from this compound using sodium bis(2-methoxyethoxy)aluminium dihydride (Vitride) as a reducing agent. This method demonstrated high yield and purity, making it a cost-effective approach for pharmaceutical manufacturing .

Organic Synthesis

In organic chemistry, this compound is utilized in various synthetic pathways to create complex molecules. Its reactivity allows for transformations such as:

- Azaarylation Reactions : Recent research has explored the use of this compound in visible light-driven reductive azaarylation processes. This method enables the formation of diverse nitrogen-containing heterocycles, which are valuable in drug discovery .

Data Table: Synthetic Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive Azaarylation | Visible light, photocatalyst | High | |

| Synthesis of Nebivolol | Vitride reduction | >90 |

Material Science

The unique properties of this compound extend to material science, where it can be incorporated into polymers and coatings. Its fluorinated structure contributes to enhanced chemical resistance and thermal stability in polymer matrices.

Case Study: Polymer Coatings

Research has indicated that incorporating 6-fluoro-2H-chromene derivatives into polymer formulations can significantly improve their mechanical properties and resistance to environmental degradation. This application is particularly relevant in the development of coatings for industrial and consumer products.

Toxicological Profile

Understanding the toxicological aspects of this compound is essential for its safe application in various fields. The compound has been classified under several categories based on its acute toxicity profiles:

| Toxicity Category | Classification |

|---|---|

| Acute Toxicity (Oral) | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Eye Damage/Irritation | Category 2 |

The compound exhibits potential irritative effects upon exposure; thus, handling precautions are necessary during its use in laboratory settings .

作用机制

The mechanism of action of 6-fluoro-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, thereby modulating various biochemical pathways. This makes it a promising candidate for drug development and other therapeutic applications.

相似化合物的比较

- 6-Fluoro-4-hydroxy-2-oxo-2H-chromene-3-carbaldehyde

- 6-Fluoro-2-oxo-2H-chromene-3-carboxylic acid

Comparison: Compared to its analogs, 6-fluoro-2H-chromene-3-carboxylic acid exhibits unique properties due to the specific positioning of the fluorine atom. This positioning influences its reactivity and biological activity, making it distinct from other similar compounds .

生物活性

6-Fluoro-2H-chromene-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 208.14 g/mol. The compound features a chromene core structure with a fluorine atom substituted at the 6-position and a carboxylic acid group at the 3-position. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anticancer Properties : It has been demonstrated to affect cancer cell lines by influencing metabolic pathways critical for cell survival.

- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory responses, making it a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its effects are multifaceted:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Receptor Modulation : It can bind to certain receptors, altering their activity and thereby influencing cellular signaling pathways.

- Impact on Transporters : The compound has been noted to inhibit monocarboxylate transporters (MCT1 and MCT4), which are essential for lactate transport in cancer cells, thereby affecting their growth and metabolism.

Anticancer Activity

A study investigating the effects of this compound on cancer cell lines demonstrated that it significantly reduced cell viability in a dose-dependent manner. The IC50 value was found to be approximately 25 µM for certain cancer types, indicating its potential as an anticancer agent.

Antimicrobial Effects

In antimicrobial assays, the compound exhibited inhibitory activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL, showcasing its effectiveness as an antimicrobial agent.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloro-2H-chromene-3-carboxylic acid | Chlorine at position 6 | Different pharmacological profile due to chlorine's properties |

| 7-Fluoro-2H-chromene-3-carboxylic acid | Fluorine at position 7 | Enhanced anticancer activity compared to non-fluorinated analogs |

| Coumarin derivatives | Similar chromene core | Varied biological activities including anti-inflammatory effects |

属性

IUPAC Name |

6-fluoro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQBMPMHJYOSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。